N-Isopropyl-4-aminobenzylamine
Overview
Description
N-Isopropyl-4-aminobenzylamine is an organic compound that belongs to the class of amines. It is a derivative of benzylamine, where the amino group is substituted with an isopropyl group at the nitrogen atom and an amino group at the para position of the benzyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-aminobenzylamine typically involves the reaction of 4-nitrobenzyl chloride with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction of the nitro group to an amino group on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-aminobenzylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon and reducing agents such as hydrogen gas are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitrobenzyl chloride to this compound.
Substitution: Formation of halogenated or nitrated benzylamine derivatives.
Scientific Research Applications
N-Isopropyl-4-aminobenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopropyl-4-aminobenzylamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways by altering the levels of nitric oxide or other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
N-Isopropylbenzylamine: Similar structure but lacks the para-amino group.
4-Aminobenzylamine: Similar structure but lacks the isopropyl group.
N-Methyl-4-aminobenzylamine: Similar structure with a methyl group instead of an isopropyl group
Uniqueness
N-Isopropyl-4-aminobenzylamine is unique due to the presence of both an isopropyl group and a para-amino group on the benzylamine moiety. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKOYUSYMNIQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573352 | |
Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324560-63-6 | |
Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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